molecular formula C16H15BrN2O2S B2384550 2-(2-(4-bromophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)acetic acid CAS No. 620590-18-3

2-(2-(4-bromophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)acetic acid

Cat. No. B2384550
CAS RN: 620590-18-3
M. Wt: 379.27
InChI Key: UORNQSOWTNAOSD-UHFFFAOYSA-N
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Description

4-Bromophenylacetic acid, a compound with a structure somewhat similar to the one you’re asking about, is an organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For example, 4-Bromophenylacetic acid has a density of 1.3±0.1 g/cm³, a boiling point of 416.1±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : An efficient method for the preparation of 2-(4 H-3,1-benzothiazin-4-yl)acetic acid derivatives and 2-(2-thioxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid derivatives has been developed (Fukamachi, Konishi, & Kobayashi, 2010).

Antibacterial and Anticonvulsant Activities

  • Antibacterial and Anticonvulsant Properties : Novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones showed broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi, and potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

X-Ray Analysis and Structural Elucidation

  • Structural Analysis by X-Ray : The structure of related compounds was confirmed using X-ray analysis, providing insights into the chemical structure and properties of these derivatives (Dyachenko & Dyachenko, 2008).

Antimicrobial Activities

  • Antimicrobial Effectiveness : Some derivatives showed significant antibacterial activity, indicating potential for development into antimicrobial agents (Singh et al., 2010).

Synthesis of Novel Compounds

  • Novel Compound Synthesis : Research on the synthesis of new derivatives expands the range of compounds available for various biological and pharmacological studies (Rao et al., 2020).

Cytotoxic Activities

  • Cytotoxic Activity in Cell Lines : Some derivatives exhibited cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, indicating potential for cancer research (Nguyen et al., 2019).

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about isn’t available, 4-Bromophenylacetic acid is known to have a depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For 4-Bromophenylacetic acid, it’s recommended to wear suitable gloves/gauntlets, eye protection, and protective clothing .

properties

IUPAC Name

2-[2-(4-bromophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c17-11-7-5-10(6-8-11)15-18-16(22)12-3-1-2-4-13(12)19(15)9-14(20)21/h5-8H,1-4,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORNQSOWTNAOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CC(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-bromophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)acetic acid

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